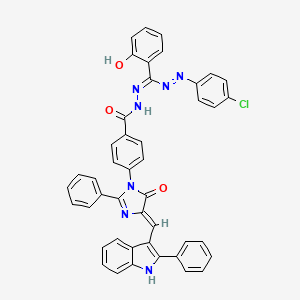

Benzoic acid, 4-(4,5-dihydro-5-oxo-2-phenyl-4-((2-phenyl-1H-indol-3-yl)methylene)-1H-imidazol-1-yl)-, (((4-chlorophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

134248-71-8 |

|---|---|

Molecular Formula |

C44H30ClN7O3 |

Molecular Weight |

740.2 g/mol |

IUPAC Name |

N-[(Z)-[[(4-chlorophenyl)diazenyl]-(2-hydroxyphenyl)methylidene]amino]-4-[(4Z)-5-oxo-2-phenyl-4-[(2-phenyl-1H-indol-3-yl)methylidene]imidazol-1-yl]benzamide |

InChI |

InChI=1S/C44H30ClN7O3/c45-31-21-23-32(24-22-31)48-49-41(35-16-8-10-18-39(35)53)50-51-43(54)30-19-25-33(26-20-30)52-42(29-13-5-2-6-14-29)47-38(44(52)55)27-36-34-15-7-9-17-37(34)46-40(36)28-11-3-1-4-12-28/h1-27,46,53H,(H,51,54)/b38-27-,49-48?,50-41- |

InChI Key |

JGGHFRCMJGSERS-IWFMLGACSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)/C=C\4/C(=O)N(C(=N4)C5=CC=CC=C5)C6=CC=C(C=C6)C(=O)N/N=C(/C7=CC=CC=C7O)\N=NC8=CC=C(C=C8)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=C4C(=O)N(C(=N4)C5=CC=CC=C5)C6=CC=C(C=C6)C(=O)NN=C(C7=CC=CC=C7O)N=NC8=CC=C(C=C8)Cl |

Origin of Product |

United States |

Biological Activity

The compound Benzoic acid, 4-(4,5-dihydro-5-oxo-2-phenyl-4-((2-phenyl-1H-indol-3-yl)methylene)-1H-imidazol-1-yl)-, (((4-chlorophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide is a complex organic molecule with significant potential for biological activity. Its molecular formula is , and it has a molecular weight of 740.2 g/mol. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a unique structure that combines elements from benzoic acid, imidazole derivatives, and azo compounds. The presence of multiple functional groups suggests diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C44H30ClN7O3 |

| Molecular Weight | 740.2 g/mol |

| CAS Number | 134248-71-8 |

| IUPAC Name | N-[(Z)-[[(4-chlorophenyl)diazenyl]-(2-hydroxyphenyl)methylidene]amino]-4-[(4Z)-5-oxo-2-phenyl-4-[(2-phenyl-1H-indol-3-yl)methylidene]imidazol-1-yl]benzamide |

Antimicrobial Activity

Research indicates that derivatives of benzoic acid exhibit notable antimicrobial properties. A study evaluating various imidazole derivatives found that compounds similar in structure to our compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Minimum Inhibitory Concentrations (MIC) :

| Bacteria | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20 - 40 |

| Escherichia coli | 40 - 70 |

These findings suggest that the compound may possess comparable or superior antimicrobial efficacy to established antibiotics like ceftriaxone .

Anti-inflammatory Activity

The anti-inflammatory potential of benzoic acid derivatives has been documented extensively. Compounds with similar structural motifs have shown the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various in vitro models .

Cytotoxicity

Studies on cytotoxic effects reveal that certain benzoic acid derivatives induce apoptosis in cancer cell lines. For instance, compounds related to our target have been shown to activate caspase pathways leading to cell death in human cancer cells .

Case Studies

- Study on Antimicrobial Efficacy : A series of experiments conducted on synthesized imidazole derivatives revealed that compounds structurally related to our target exhibited significant antibacterial activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents .

- Cytotoxicity Assessment : In vitro studies showed that specific analogs of the target compound prompted apoptosis in breast cancer cell lines through mitochondrial pathways, suggesting a mechanism for their anticancer activity .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is . Its structure features multiple functional groups that contribute to its reactivity and biological activity. The presence of the benzoic acid moiety allows for potential interactions with biological targets, while the hydrazide and imidazole components may enhance its pharmacological profile.

Antimicrobial Activity

Research has indicated that compounds similar to this benzoic acid derivative exhibit significant antimicrobial properties. For instance, hydrazide derivatives have been studied for their effectiveness against various bacterial strains. A study demonstrated that certain hydrazides showed promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The incorporation of the imidazole ring may further enhance such biological activities due to its known effects on enzyme inhibition.

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Compounds containing hydrazone and hydrazide functionalities have been reported to inhibit cancer cell proliferation in various studies. For example, derivatives of benzoic acid have shown cytotoxic effects against different cancer cell lines, including breast and lung cancer cells . The specific mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Dye Synthesis

The azo group present in the compound can be utilized in dye synthesis. Azo compounds are widely used as dyes in textiles due to their vibrant colors and stability. The ability to modify the azo linkage allows for the development of dyes with specific properties tailored for industrial applications .

Polymer Chemistry

The compound's unique structure can also be leveraged in polymer chemistry. Its functional groups may facilitate polymerization reactions, leading to the formation of novel materials with enhanced thermal and mechanical properties. Such polymers could find applications in coatings, adhesives, and composites.

Enzyme Inhibition Studies

Given the structural complexity of this compound, it is a candidate for enzyme inhibition studies. Compounds with imidazole rings are known to interact with various enzymes, making them valuable in drug design . Research into how this compound affects enzyme activity could lead to the development of new therapeutic agents targeting specific biochemical pathways.

Data Table: Summary of Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.